molecular formula C18H17Cl2N3O B11054727 N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B11054727
M. Wt: 362.2 g/mol
InChI Key: CBQHVTPLTANXNO-UHFFFAOYSA-N
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Description

N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, which is fused with a benzene ring and substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps One common method includes the initial formation of the benzodiazole ring through a cyclization reactionThe final step involves the acylation of the amine group with methyl acetate under basic conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

Scientific Research Applications

N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. In medicinal applications, the compound acts by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide exhibits unique properties due to the presence of the benzodiazole ring and the 2,6-dichlorophenyl group. These structural features contribute to its enhanced stability and specific biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-8-3-4-9-17(16)23(18)10-13-14(19)6-5-7-15(13)20/h3-9H,10-11H2,1-2H3

InChI Key

CBQHVTPLTANXNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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